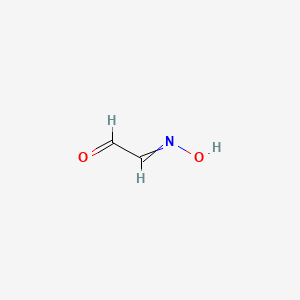
Glyoxalmonoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(Hydroxyimino)acetaldehyde is an organic compound with the chemical formula C2H3NO2. It is also known as ethanedial monooxime. This compound is characterized by the presence of a hydroxyimino group attached to an acetaldehyde moiety. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-2-(Hydroxyimino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of glyoxal with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows:
Glyoxal+Hydroxylamine Hydrochloride→(E)-2-(Hydroxyimino)acetaldehyde+Water+Hydrochloric Acid
The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of (E)-2-(Hydroxyimino)acetaldehyde may involve continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(Hydroxyimino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-2-(Hydroxyimino)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a probe for studying enzyme mechanisms and as a precursor for biologically active compounds.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a building block for pharmaceuticals.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (E)-2-(Hydroxyimino)acetaldehyde involves its interaction with molecular targets through its hydroxyimino group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to participate in enzyme-catalyzed reactions and modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetaldoxime: Similar in structure but lacks the (E)-configuration.
Glyoxal Oxime: Contains an additional oxime group compared to (E)-2-(Hydroxyimino)acetaldehyde.
Formaldoxime: A simpler oxime with a single carbon atom.
Uniqueness
(E)-2-(Hydroxyimino)acetaldehyde is unique due to its specific (E)-configuration and the presence of both an aldehyde and a hydroxyimino group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research.
Eigenschaften
Molekularformel |
C2H3NO2 |
|---|---|
Molekulargewicht |
73.05 g/mol |
IUPAC-Name |
2-hydroxyiminoacetaldehyde |
InChI |
InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H |
InChI-Schlüssel |
PRRPUEWAMYRKPC-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)
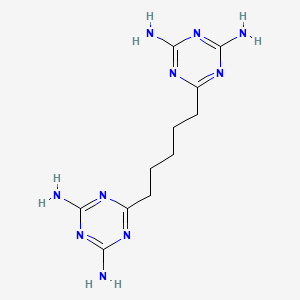





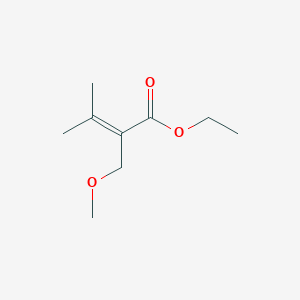
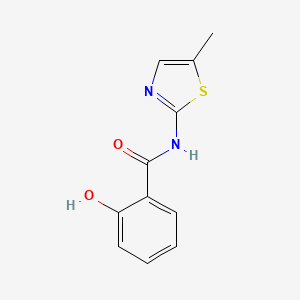

![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
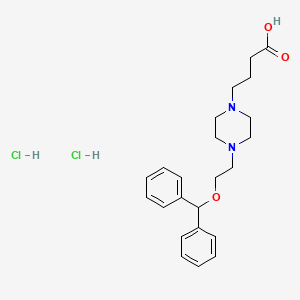
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)

